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Introduction: Carotenoids are a class of natural pigments synthesized by plants, algae, and
photosynthetic bacteria.[1] These lipophilic compounds are known for their antioxidant
properties and roles in human health, including the prevention of chronic diseases.[2] Effective
extraction from plant matrices is a critical first step for research, nutraceutical development, and
pharmaceutical applications. The choice of extraction method significantly impacts the yield,
purity, and stability of the recovered carotenoids. This document provides detailed application
notes and protocols for various solvent-based extraction techniques, from conventional
methods to modern, green technologies.

General Considerations for Carotenoid Extraction

Before proceeding with a specific extraction method, several pre-analytical and procedural
steps must be carefully managed to ensure optimal yield and prevent degradation of these
sensitive compounds. Carotenoids are susceptible to degradation from heat, light, oxygen, and
acids.[3][4]

1. Sample Preparation: Proper preparation of the plant material is crucial for efficient extraction.

» Washing & Selection: Fresh plant materials should be washed to remove surface
contaminants.[2]
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e Drying: High water content can hinder extraction with non-polar solvents.[3] Lyophilization
(freeze-drying) is the preferred method as it preserves heat-sensitive compounds.[3][5] Oven
or microwave drying can be used but may cause thermal degradation.[3]

o Grinding: The dried material should be ground into a fine powder (e.g., using a mortar and
pestle with liquid nitrogen) to increase the surface area available for solvent contact.[5]

2. Solvent Selection: The choice of solvent is critical and depends on the polarity of the target
carotenoids.

o Carotenes (non-polar): Hydrocarbons like hexane are effective for extracting non-polar
carotenes (e.g., B-carotene, lycopene).[3]

o Xanthophylls (polar): More polar solvents like ethanol and acetone are suitable for extracting
oxygenated carotenoids (e.g., lutein, zeaxanthin).[3]

o Mixtures: Solvent mixtures (e.g., hexane/acetone, hexane/ethanol/acetone) are often used to
extract a broad range of carotenoids simultaneously.[3]

o Green Solvents: In response to environmental concerns, "green” solvents like ethyl lactate,
vegetable oils, and natural deep eutectic solvents (NADESS) are gaining traction.[5][6][7]

3. Preventing Degradation: To minimize carotenoid loss during extraction, the following
precautions should be taken:[3]

Light Protection: Conduct extractions in the dark or under amber/gold fluorescent lights.[8]
 Inert Atmosphere: Purge extraction vessels with nitrogen to remove oxygen.[3]

o Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the
solvent.[3][9]

o Neutralization: Add a carbonate-based neutralizer (e.g., calcium carbonate) to neutralize
plant acids that can cause isomerization.[3]

e Minimize Heat and Time: Use the lowest effective temperature and shortest extraction time
possible.
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General Experimental Workflow

The overall process for extracting and analyzing carotenoids from plant materials follows a
logical sequence of steps designed to maximize recovery and ensure accurate quantification.
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Caption: General workflow for carotenoid extraction and analysis.
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Conventional Extraction Methods
Maceration

Application Note: Maceration is a simple, low-cost technique involving soaking the plant
material in a solvent to soften and dissolve the target compounds. It is suitable for small-scale
extractions where sophisticated equipment is unavailable. However, it is often time-consuming
and may result in lower yields compared to more advanced methods.[10]

Protocol: Maceration of Carotenoids from Citrus Peel[10]

e Weigh 10 g of dried, powdered citrus peel into a 250 mL Erlenmeyer flask.
e Add 100 mL of a hexane/acetone solvent mixture (e.g., 7:3 v/v).

» Seal the flask and place it on an orbital shaker at room temperature (25°C).
o Agitate the mixture at 150 rpm for 24 hours, protected from light.

o After extraction, separate the solid residue from the supernatant by vacuum filtration using
Whatman No. 1 filter paper.

e Wash the residue with a small amount of fresh solvent to recover any remaining carotenoids.

o Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature
below 40°C to obtain the crude carotenoid extract.

Soxhlet Extraction

Application Note: Soxhlet extraction is a continuous solid-liquid extraction method that provides
a higher yield than maceration due to the repeated washing of the solid matrix with fresh, hot
solvent.[11] It is a well-established and exhaustive technique. The main disadvantages are the
long extraction times and the potential for thermal degradation of carotenoids due to prolonged
exposure to heat.[11][12]

Protocol: Soxhlet Extraction of 3-Carotene from Carrots[11][12]

» Weigh approximately 5-10 g of lyophilized and powdered carrot sample into a cellulose
thimble.
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¢ Place the thimble inside the main chamber of the Soxhlet extractor.

o Fill a round-bottom flask with 250 mL of the extraction solvent (e.g., acetone or a 6:4 v/v
mixture of ethyl acetate and acetone). Add boiling chips to the flask.

o Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it in a heating
mantle.

e Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy,
and drip into the thimble containing the sample.

» Allow the extraction to proceed for 6-8 hours. The solvent will continuously siphon back into
the boiling flask, carrying the extracted carotenoids.

» After the extraction is complete, cool the apparatus and collect the solvent containing the
carotenoid extract from the round-bottom flask.

e Remove the solvent using a rotary evaporator at <40°C to yield the crude extract.

Modern "Green" Extraction Methods
Ultrasound-Assisted Extraction (UAE)

Application Note: UAE utilizes high-frequency sound waves (typically >20 kHz) to create
acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell
walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent
penetration and mass transfer.[13] UAE offers significantly reduced extraction times, lower
solvent consumption, and increased yields compared to conventional methods.[14]

Protocol: UAE of Carotenoids from Carrot Pomace[15]
e Place 5 g of dried carrot pomace powder into a 100 mL beaker.

o Add the extraction solvent (e.g., 50-60% ethanol in water) at a solid-to-solvent ratio of 1:20
(g/mL).

o Place the beaker in an ultrasonic bath or use an ultrasonic probe.
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e Set the UAE parameters. Optimal conditions can be around:

o

Frequency: 20-40 kHz

[¢]

Temperature: 30-40°C (use a cooling water bath to maintain temperature)

Time: 15-20 minutes

[e]

[e]

Ultrasonic Power/Amplitude: 70-80 W or 70% amplitude
 After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
o Decant the supernatant containing the carotenoids. Re-extract the residue if necessary.

o Combine the supernatants and evaporate the solvent under vacuum at <40°C.

Microwave-Assisted Extraction (MAE)

Application Note: MAE uses microwave energy to heat the solvent and the moisture within the
plant cells. This creates localized high pressure and temperature, causing the cell walls to
rupture and release their contents into the solvent.[10] MAE is an extremely rapid method,
often reducing extraction times to minutes, while providing high extraction efficiency.[16]
Careful control of microwave power and temperature is necessary to prevent carotenoid
degradation.

Protocol: MAE of Carotenoids from Citrus Clementina Peels[10]
e Place 1 g of dried clementine peel powder into a microwave-safe extraction vessel.

e Add the solvent (e.g., 68% hexane in acetone) at an optimized solvent-to-solid ratio (e.g., 43
mL/qg).

o Seal the vessel and place it in the microwave extractor.
o Apply microwave irradiation under the following optimized conditions:
o Microwave Power: 560 W

o Irradiation Time: 7-8 minutes
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After the extraction cycle, allow the vessel to cool to room temperature.

Filter the extract to remove solid plant material.

Perform a second extraction on the residue under the same conditions to maximize recovery.

Combine the filtrates and remove the solvent using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Application Note: SFE uses a supercritical fluid, most commonly carbon dioxide (CO3), as the
extraction solvent.[17] Above its critical temperature (31°C) and pressure (74 bar), COz exhibits
properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and
dissolve compounds like a liquid.[17] SFE is considered a green technology as CO: is non-
toxic, non-flammable, and easily removed from the final product.[17] The selectivity of the
extraction can be tuned by modifying temperature and pressure. A polar co-solvent like ethanol
is often added to enhance the extraction of more polar carotenoids.[18][19]

Protocol: SFE of Carotenoids from Mixed Vegetable Waste[18][19]

e Load 10-20 g of lyophilized and powdered vegetable waste into the extractor vessel of the
SFE system.

o Set the system parameters to the optimal conditions:

[e]

Temperature: 60°C

Pressure: 350 bar

o

[¢]

CO:z Flow Rate: 15 g/min

[¢]

Co-solvent: 15% (v/v) ethanol

o Pressurize the system and begin the extraction by pumping supercritical CO2 (mixed with the
co-solvent) through the vessel.

e The extraction is typically run for 30-60 minutes.
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e The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO2

to return to a gaseous state and the carotenoids to precipitate.

o Collect the carotenoid-rich extract from the separator. The CO:z can be recycled.

Quantitative Data Summary

The efficiency of carotenoid extraction varies significantly with the chosen method, solvent, and

plant material.

Table 1: Comparison of Carotenoid Yields from Different Extraction Methods

. Carotenoid
Plant Material Method Solvent(s) . Reference
Yield
Conventional Hexanellsopro
. 16.21 - 19.21
Pumpkin Peel (Hexanel/lsopr pyl alcohol | [6]
opanol) (60:40) .
_ _ 33.78 - 38.03
Pumpkin Peel UAE Corn Qil [6]
Ho/g
Citrus ]
) Maceration Hexane/Acetone  160.53 pg/g DM [10]
Clementina Peel
Citrus
) Soxhlet Hexane/Acetone  162.68 pug/g DM [10]
Clementina Peel
Citrus o
) MAE (Optimized) Hexane/Acetone  186.55 pug/g DM [10]
Clementina Peel
Carrot Juice 77.48%
MAE (Optimized) Flaxseed Oil [16]
Waste Recovery
) >90% Total
Mixed Vegetable o sc-CO2 + 15.5% ]
SFE (Optimized) Carotenoid [19]
Waste Ethanol
Recovery
DM: Dry Matter
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Table 2: Optimized Parameters for Modern Extraction Techniques

Ke
Method Plant Material i Outcome Reference
Parameters
Time: 17 min,
31.82 uglg
Temp: 32°C,
UAE Carrot Pomace Total [15]
Solvent: 51% ]
Carotenoids
Ethanol
Time: 12 min,
Temp: 65°C, 215.13 pg/
UAE Tomato Waste P HO'S [7]
Solvent: NADES, Lycopene
Power: 70%
Time: 14 min, 24.88 mg/g
MAE Chlorella vulgaris  Temp: 60°C, extract Total [20]
Power: 300 W Carotenoids
Time: 30 min,
Temp: 59°C,
SFE Vegetable Waste  Pressure: 350 >90% Recovery [19]

bar, Co-solvent:
15.5% Ethanol

| SFE | Tomato | Temp: 70°C, Pressure: 450 bar, Co-solvent: Camelina oil | 203.59 mg/100 g

Carotenoids |[21] |

Protocol for Quantification of Carotenoids

Application Note: High-Performance Liquid Chromatography with a Photodiode Array Detector
(HPLC-PDA or HPLC-DAD) is the gold standard for separating, identifying, and quantifying
individual carotenoids in an extract.[22] The C30 column is particularly effective for resolving

geometric isomers of carotenoids. Quantification is achieved by comparing peak areas to those

of certified standards.

Protocol: General HPLC-DAD Analysis[8][22][23]
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o Sample Preparation: Dissolve the dried crude extract in a known volume of the initial mobile
phase or a suitable solvent like a mixture of acetonitrile/methylene chloride/methanol.[8]
Filter the solution through a 0.2 or 0.45 um syringe filter into an HPLC vial.

o Chromatographic System:
o HPLC System: A liquid chromatograph equipped with a pump, autosampler, and DAD.
o Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 pm) or C30 column.
o Column Temperature: Room temperature or controlled at 25°C.
» Mobile Phase & Elution: An isocratic or gradient elution can be used.
o Isocratic Example: Acetonitrile and methanol (e.g., 85:15) at a flow rate of 1.2 mL/min.[23]

o Gradient Example: A linear gradient using Solvent A (Methanol with 0.1% trimethylamine)
and Solvent B (Methyl tert-butyl ether - MTBE).[24]

« Injection & Detection:
o Injection Volume: 20 pL.

o Detection: Monitor the eluent using the DAD. The characteristic absorption maxima for
most carotenoids are between 440 and 480 nm. A common wavelength for detection is
450 nm.[23]

e Quantification:

o Identify carotenoids by comparing their retention times and spectral data with those of
authentic standards (e.g., B-carotene, lutein, lycopene).

o Construct a calibration curve for each standard by plotting peak area against known
concentrations.

o Calculate the concentration of each carotenoid in the sample using the regression
eqguation from the calibration curve.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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